H-Gly-Pro-Hyp-OH
CAS No.: 2239-67-0
Cat. No.: VC21540259
Molecular Formula: C12H19N3O5
Molecular Weight: 285.30 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 2239-67-0 |
---|---|
Molecular Formula | C12H19N3O5 |
Molecular Weight | 285.30 g/mol |
IUPAC Name | (2S,4R)-1-[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid |
Standard InChI | InChI=1S/C12H19N3O5/c13-5-10(17)14-3-1-2-8(14)11(18)15-6-7(16)4-9(15)12(19)20/h7-9,16H,1-6,13H2,(H,19,20)/t7-,8+,9+/m1/s1 |
Standard InChI Key | SZEOBSAZWJLOGY-VGMNWLOBSA-N |
Isomeric SMILES | C1C[C@H](N(C1)C(=O)CN)C(=O)N2C[C@@H](C[C@H]2C(=O)O)O |
SMILES | C1CC(N(C1)C(=O)CN)C(=O)N2CC(CC2C(=O)O)O |
Canonical SMILES | C1CC(N(C1)C(=O)CN)C(=O)N2CC(CC2C(=O)O)O |
Chemical Structure and Properties
H-Gly-Pro-Hyp-OH, also known as Tripeptide-29 or H-GP-Hyp-OH, is a tripeptide with the molecular formula C12H19N3O5 (as acetate salt: C12H19N3O5 - C2H4O2) . The compound has a molecular weight of 345.3 Daltons and contains glycine (Gly), proline (Pro), and hydroxyproline (Hyp) amino acids in sequence . Its structure incorporates key features that contribute to its biological functions, particularly the hydroxyproline residue which is characteristic of collagen-derived peptides.
The compound demonstrates specific solubility characteristics, being soluble in phosphate-buffered saline (PBS, pH 7.2) at a concentration of 2 mg/ml but showing poor solubility in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol . This solubility profile influences its formulation for various research and therapeutic applications.
Table 1: Physical and Chemical Properties of H-Gly-Pro-Hyp-OH
Property | Value |
---|---|
Molecular Formula | C12H19N3O5 (C12H19N3O5 - C2H4O2 as acetate) |
Molecular Weight | 345.3 Daltons |
CAS Number | 103192-50-3 |
Synonyms | Tripeptide-29, H-GP-Hyp-OH |
Solubility in PBS (pH 7.2) | 2 mg/ml |
Solubility in DMF | Insoluble |
Solubility in DMSO | Insoluble |
Solubility in Ethanol | Insoluble |
Storage Condition | -20°C |
Biological Activities
H-Gly-Pro-Hyp-OH exhibits diverse biological activities that contribute to its significance in biochemical research and potential therapeutic applications. The compound's interactions with various biological systems stem from its structural resemblance to fragments found in collagen, the most abundant protein in mammals.
Effects on Central Nervous System
H-Gly-Pro-Hyp-OH has demonstrated significant central nervous system (CNS) activity in experimental studies. As a main component of collagen type I degradation products obtained through bacterial collagenase digestion, the peptide has been shown to reduce psychomotor activity in animal models . Additionally, it intensifies haloperidol-induced catalepsy and enhances stereotypy behavior after apomorphine administration .
These neurological effects suggest potential interactions with dopaminergic pathways in the brain, which could have implications for understanding neurological disorders or developing CNS-active therapeutics. The central activity of H-Gly-Pro-Hyp-OH closely resembles the action of collagen degradation products mixture, suggesting it may be the active component responsible for these effects .
Interactions with Matrix Metalloproteinases
H-Gly-Pro-Hyp-OH and similar collagen-derived tripeptides have shown significant interactions with matrix metalloproteinases (MMPs), particularly MMP-2. The synthetic triple helical collagen analogue (Gly-Pro-Hyp)10, which contains multiple units of the Gly-Pro-Hyp sequence, has been demonstrated to trigger the release and enzymatic activation of collagen-sequestered proMMP-2 .
This interaction has important cellular consequences. Studies have shown that recombinant proMMP-2 induces proliferation of hepatic stellate cells (HSC), and this effect is enhanced after addition of (Gly-Pro-Hyp)10, reaching levels comparable to those following incubation with fully activated MMP-2 . The gelatinolytic activity in supernatants containing exogenous proMMP-2 is markedly enhanced in the presence of (Gly-Pro-Hyp)10, reaching the level of fully active MMP-2 .
These findings suggest that H-Gly-Pro-Hyp-OH may modulate cellular responses through MMP-2 activation, which could have implications for conditions characterized by extracellular matrix remodeling, such as liver fibrosis and wound healing.
Applications in Research and Industry
H-Gly-Pro-Hyp-OH has found applications across multiple fields, leveraging its biological activities and structural properties. Its utility spans from basic research to commercial applications in pharmaceuticals and cosmetics.
Peptide Synthesis
As a building block in peptide synthesis, H-Gly-Pro-Hyp-OH serves an important role in the development of therapeutic agents and biologically active molecules . Its incorporation into larger peptides can confer specific structural characteristics or bioactive properties, making it valuable for researchers working on peptide-based drug design.
Pharmaceutical Development
In pharmaceutical development, H-Gly-Pro-Hyp-OH plays a crucial role in drug formulation, particularly in creating compounds that target specific biological pathways . Its DPP-4 inhibitory activity suggests potential applications in diabetes management, while its effects on the central nervous system could be relevant for neurological therapeutics.
The peptide's interaction with MMPs and influence on cell proliferation also point to potential applications in treatments targeting extracellular matrix remodeling, which is relevant for conditions like fibrosis, wound healing, and tissue regeneration.
Cosmetic Industry
H-Gly-Pro-Hyp-OH has established a presence in the cosmetic industry, particularly in skincare formulations. It is used for its potential to improve skin hydration and elasticity, making it a valuable ingredient in anti-aging products . These effects are likely related to its structural similarity to collagen fragments and potential ability to stimulate collagen production in skin cells.
Research on Collagen Synthesis
The compound is extensively studied for its effects on collagen production, which is vital for wound healing and tissue repair . Research in this area benefits both the medical and cosmetic fields, as understanding how H-Gly-Pro-Hyp-OH influences collagen synthesis can lead to improved treatments for wounds, scars, and age-related skin changes.
Biotechnology Applications
In biotechnology, H-Gly-Pro-Hyp-OH is employed in various processes, including enzyme stabilization and as a substrate in assays . These applications facilitate advancements in molecular biology research and contribute to the development of new biotechnological tools and techniques.
Research Methods and Considerations
When working with H-Gly-Pro-Hyp-OH in laboratory settings, several practical considerations are important for obtaining reliable results. The compound should be stored at -20°C for optimal stability . For solution preparation, PBS (pH 7.2) is recommended due to the compound's solubility characteristics.
Given its poor solubility in common organic solvents, researchers may need to consider alternative formulation strategies when designing experiments. When preparing stock solutions, it's advisable to aliquot and store them separately to avoid product degradation from repeated freezing and thawing cycles .
For enhancing solubility, heating the tube to 37°C followed by ultrasonic bath treatment may be beneficial . These practical handling considerations ensure that researchers can effectively utilize H-Gly-Pro-Hyp-OH in their experimental protocols.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume